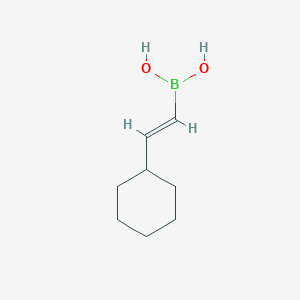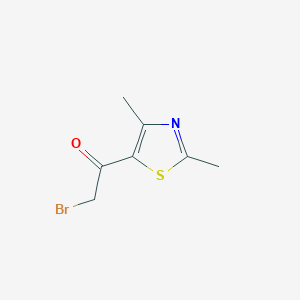![molecular formula C23H19N3O2S B2664465 N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1903058-91-2](/img/structure/B2664465.png)
N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide: is a complex organic compound that features a bipyridine moiety linked to a biphenyl sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps:
-
Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through the coupling of pyridine derivatives. One common method is the Zincke reaction, which involves the reaction of pyridine with a dinitrophenyl derivative .
-
Sulfonamide Formation: : The biphenyl sulfonamide can be prepared by sulfonation of biphenyl followed by amide formation. This involves the reaction of biphenyl with sulfuric acid to form biphenyl sulfonic acid, which is then converted to the sulfonamide using an amine .
-
Coupling Reaction: : The final step involves coupling the bipyridine intermediate with the biphenyl sulfonamide. This can be achieved through a nucleophilic substitution reaction, where the bipyridine moiety is introduced to the sulfonamide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The bipyridine unit can undergo oxidation reactions, often facilitated by metal catalysts. This can lead to the formation of bipyridinium salts, which are useful in various applications .
-
Reduction: : Reduction of the bipyridine moiety can yield dihydrobipyridine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride .
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. For instance, the sulfonamide nitrogen can be alkylated or acylated under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: N-alkyl or N-acyl sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide is used as a ligand in coordination complexes. Its ability to coordinate with various metal ions makes it valuable in catalysis and the development of new materials .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. The bipyridine moiety can interact with biological targets, while the sulfonamide group is known for its pharmacological activity .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with metal ions and biological targets. The bipyridine unit coordinates with metal ions, forming stable complexes that can catalyze various reactions. The sulfonamide group can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.
N-Phenylsulfonamide: A simpler sulfonamide derivative with pharmacological activity.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide is unique due to the combination of bipyridine and biphenyl sulfonamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine or sulfonamide derivatives .
Properties
IUPAC Name |
3-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-29(28,22-10-4-8-20(16-22)18-6-2-1-3-7-18)26-17-21-9-5-13-25-23(21)19-11-14-24-15-12-19/h1-16,26H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRNWVXAGUODMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)

![3-{[1-(2-CHLOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE](/img/structure/B2664386.png)
![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)

![4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2664391.png)








